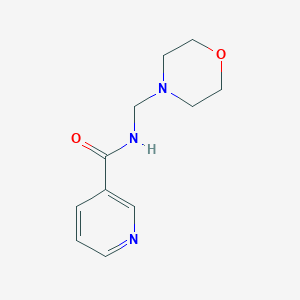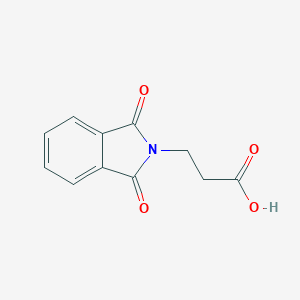
3-Phthalimidopropionic acid
Descripción general
Descripción
3-Phthalimidopropionic acid is an organic compound with the molecular formula C11H9NO4 . It is also known by other names such as 3-(1,3-dioxoisoindolin-2-yl)propanoic acid . It is typically available in the form of crystals or powder .
Synthesis Analysis
The synthesis of 3-Phthalimidopropionic acid involves photochromic behavior in solution through intramolecular hydrogen atom transfer . The photochromic properties of organic compounds have been studied mostly in solution, because only a few organic compounds exhibit photochromism in the solid state .
Molecular Structure Analysis
The molecular structure of 3-Phthalimidopropionic acid is represented by the SMILES notation OC(=O)CCN1C(=O)C2=CC=CC=C2C1=O . The InChI Key for this compound is DXXHRZUOTPMGEH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-Phthalimidopropionic acid is a solid at room temperature . It has a molecular weight of 219.20 g/mol . The compound has a melting point range of 148.0-155.0°C .
Aplicaciones Científicas De Investigación
Biotechnological Production of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical that can be biologically produced from glucose or glycerol. This area of research has focused on optimizing microbial 3-HP production, addressing constraints and exploring future prospects (Kumar, Ashok, & Park, 2013). Another study improved 3-HP production in yeast by increasing the availability of the precursor malonyl-CoA and coupling production with increased NADPH supply (Chen et al., 2014).
Chemical Synthesis and Pharmacological Properties
Phthalimido alkyl acids, including 3-phthalimidopropionic acid, were synthesized and evaluated for anti-inflammatory and antinociceptive properties. One compound, in particular, showed notable analgesic and anti-inflammatory activity (Okunrobo & Usifoh, 2006).
Genetic Engineering for Acid Tolerance
Research has also focused on improving the tolerance of yeast strains to 3-HP at low pH levels. A study identified a specific gene mutation that increased tolerance, suggesting a glutathione-dependent mechanism for handling resistance to organic acids and aldehydes (Kildegaard et al., 2014).
Biosynthetic Pathways for Production
Several biosynthetic pathways have been explored for the production of 3-HP, with emphasis on mass and redox balances, thermodynamic favorability, and potential assembly of pathways for efficient production (Jiang, Meng, & Xian, 2009).
Metabolic Engineering for Efficient Production
Corynebacterium glutamicum was engineered to produce 3-HP from glucose and xylose, highlighting the potential for using sugar and lignocellulosic feedstocks for 3-HP production (Chen et al., 2017).
Industrial and Biotechnological Applications
3-HP serves as a precursor for various important chemicals like acrylic acid, acrylamide, and others. Studies have explored its production through different microorganisms, emphasizing the need for cost-effective and high-yield processes (Vidra & Németh, 2017).
Glycerol Metabolism Optimization
Optimization of glycerol metabolism in Klebsiella pneumoniae led to a high-yield production of 3-HP, demonstrating significant advancements in biological production from renewable sources (Li et al., 2016).
Safety And Hazards
3-Phthalimidopropionic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXHRZUOTPMGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187019 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phthalimidopropionic acid | |
CAS RN |
3339-73-9 | |
| Record name | N-Phthaloyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3339-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phthalimidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003339739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3339-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHTHALIMIDOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5UY4ERZ0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

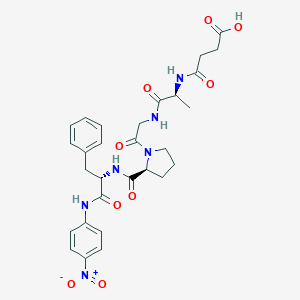
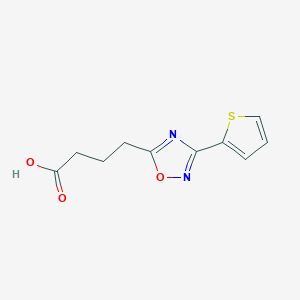
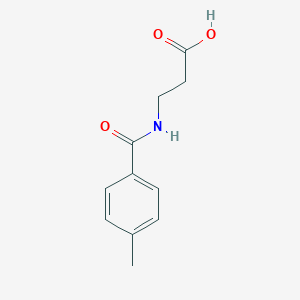
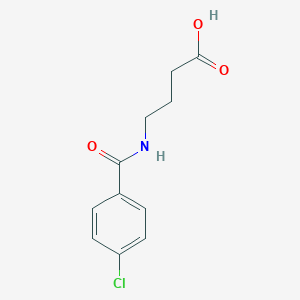
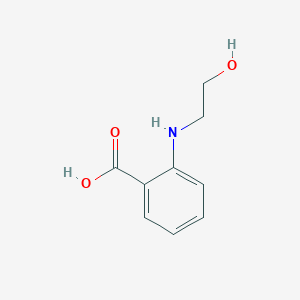
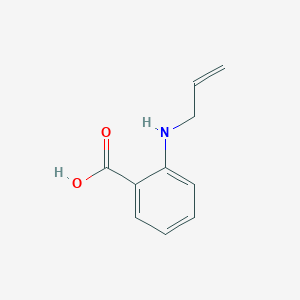
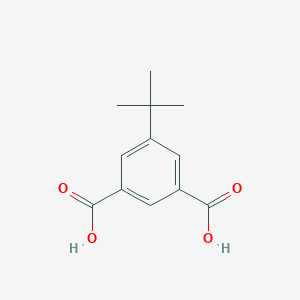
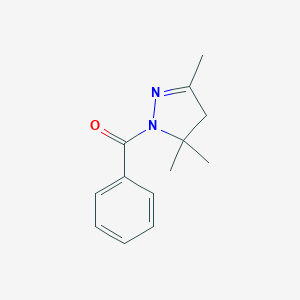
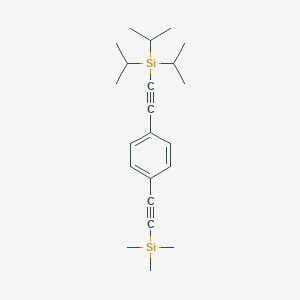
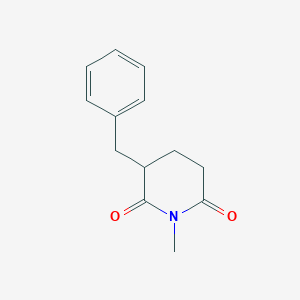
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
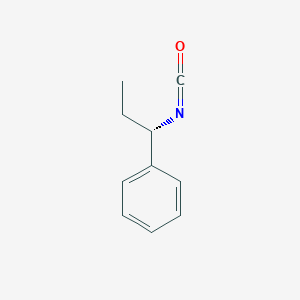
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
